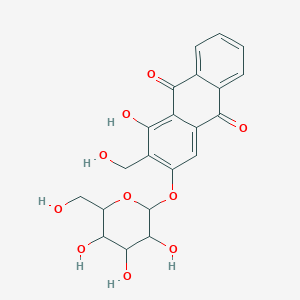

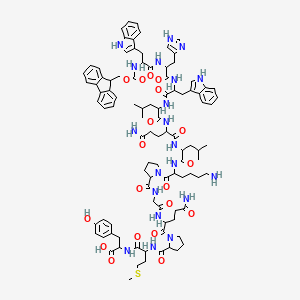

![molecular formula C10H16N5O12P3 B15286856 9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)

9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Deoxyadenosine 5’-triphosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It consists of a nucleobase (adenine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate groups. This compound is essential for DNA replication and repair, serving as a substrate for DNA polymerases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2’-Deoxyadenosine 5’-triphosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of nucleoside phosphorylases, which catalyze the formation of 2’-deoxyadenosine from adenine and deoxyribose . Chemical synthesis typically involves the phosphorylation of 2’-deoxyadenosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions .

Industrial Production Methods

Industrial production of 2’-deoxyadenosine 5’-triphosphate often employs recombinant DNA technology. Escherichia coli strains overexpressing specific enzymes are used to produce the compound on a large scale. This method is advantageous due to its high yield and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

2’-Deoxyadenosine 5’-triphosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 8-oxo-2’-deoxyadenosine 5’-triphosphate, a marker of oxidative stress.

Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and substituting agents like alkyl halides. These reactions typically occur under mild conditions to prevent degradation of the nucleotide .

Major Products

The major products formed from these reactions include various modified nucleotides, which are often used as probes or markers in biochemical assays .

Aplicaciones Científicas De Investigación

2’-Deoxyadenosine 5’-triphosphate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of oligonucleotides and as a substrate in polymerase chain reactions (PCR).

Biology: It plays a critical role in DNA replication and repair studies.

Medicine: It is used in the study of genetic disorders and in the development of antiviral drugs.

Mecanismo De Acción

2’-Deoxyadenosine 5’-triphosphate exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides . Additionally, it can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby regulating the balance of deoxyribonucleotides within the cell .

Comparación Con Compuestos Similares

Similar Compounds

Adenosine triphosphate (ATP): Unlike 2’-deoxyadenosine 5’-triphosphate, ATP contains a ribose sugar and is primarily involved in energy transfer within cells.

2’-Deoxyguanosine 5’-triphosphate (dGTP): Similar to 2’-deoxyadenosine 5’-triphosphate, but contains guanine as the nucleobase.

2’-Deoxycytidine 5’-triphosphate (dCTP): Contains cytosine as the nucleobase and is used in DNA synthesis.

Uniqueness

2’-Deoxyadenosine 5’-triphosphate is unique due to its specific role in DNA synthesis and repair. Its ability to inhibit ribonucleotide reductase also sets it apart from other nucleotides, making it a valuable tool in genetic and biochemical research .

Propiedades

Fórmula molecular |

C10H16N5O12P3 |

|---|---|

Peso molecular |

491.18 g/mol |

Nombre IUPAC |

[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19) |

Clave InChI |

SUYVUBYJARFZHO-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

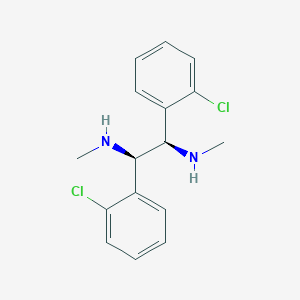

![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)

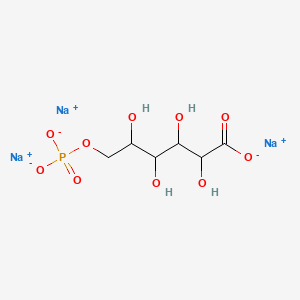

![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)

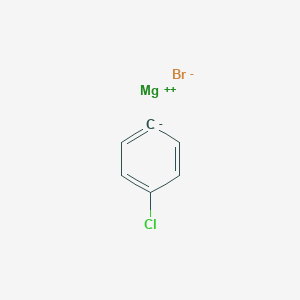

![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)

![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)